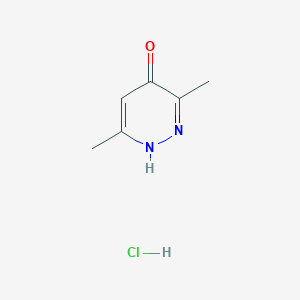

3,6-Dimethyl-1H-pyridazin-4-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dimethyl-1H-pyridazin-4-one;hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridazine, which is a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms.

Scientific Research Applications

Supramolecular Capsules Derived from Calixpyrrole Scaffolds

Research on calixpyrrole derivatives, structurally related to pyridazinone compounds, highlights their application in creating supramolecular capsules. These capsules have potential applications in molecular recognition and encapsulation, which are essential for drug delivery systems and the development of nanoscale devices. The versatility of calixpyrrole scaffolds for constructing supramolecular assemblies suggests that pyridazinone derivatives might also find use in similar nanotechnological applications (Ballester, 2011).

Electrochemical Sensors for Paraquat Detection

Studies on paraquat, a quaternary ammonium herbicide structurally distinct but relevant due to the detection methodology, demonstrate the use of electrochemical sensors. Such sensors could be adapted for detecting pyridazinone compounds in environmental samples, leveraging their electrochemical properties for sensitive and selective monitoring of pollutants or residues in food and water (Laghrib et al., 2020).

Analytical Methods in Antioxidant Activity Determination

The review of analytical methods for determining antioxidant activity, including electrochemical (bio)sensors, suggests potential applications for pyridazinone compounds in assessing their antioxidant properties. This is particularly relevant for compounds with pharmacological interests, where antioxidant activities contribute to their therapeutic effects (Munteanu & Apetrei, 2021).

Synthetic Protocols and Biological Activities

Pyridazinone compounds, such as ABT-963, have been highlighted for their selective inhibition properties in COX-2 enzymes, suggesting potential applications in developing anti-inflammatory drugs. The review of synthetic protocols for pyridazinone and pyridazinone analogues underscores the diversity of biological activities associated with these compounds, ranging from cardiovascular benefits to potential anti-cancer properties (Asif, 2016).

Mechanism of Action

Target of Action

Pyridazinone derivatives, a group to which this compound belongs, have been found to interact with a broad spectrum of biological targets .

Mode of Action

Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting diverse modes of action . For instance, some pyridazinone derivatives have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that multiple biochemical pathways could be affected .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .

properties

IUPAC Name |

3,6-dimethyl-1H-pyridazin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-3-6(9)5(2)8-7-4;/h3H,1-2H3,(H,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOBYTKKKRXCEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2750381.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2750382.png)

![Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate](/img/structure/B2750386.png)

![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2750389.png)

![2-[(1-Fluorocyclopropyl)methyl-(1-methyl-5-oxopyrrolidin-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2750397.png)

![(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2750399.png)